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Compound of Interest

Compound Name:
3,5-Bis(3-nitrophenyl)-1,2,4-

oxadiazole

Cat. No.: B1300098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of

dinitrophenyl oxadiazole derivatives, a class of heterocyclic compounds with significant interest

in medicinal chemistry and materials science. This document details their synthesis,

characterization, and key properties, with a focus on derivatives exhibiting notable

antitubercular activity.

Core Physicochemical Properties
Dinitrophenyl oxadiazole derivatives are characterized by the presence of a dinitrophenyl ring

attached to an oxadiazole core. The physicochemical properties of these compounds can be

significantly influenced by the nature and position of substituents on both ring systems. A key

area of research for these molecules is in the development of novel antitubercular agents.[1][2]

Data Summary
The following tables summarize the key physicochemical data for a series of N-substituted 5-

(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, which have been investigated for their

potent antimycobacterial activity.[1]

Table 1: Physicochemical Properties of Selected Dinitrophenyl Oxadiazole Derivatives
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Compound ID R Group Melting Point (°C)

5a -CH₃ 231–233

5b -CH₂CH₃ 205–207

5c -(CH₂)₂CH₃ 158–160

5d -(CH₂)₃CH₃ 155–157

5e -(CH₂)₄CH₃ 148–150

5f -(CH₂)₅CH₃ 129–131

5g -(CH₂)₆CH₃ 125–127

5h -(CH₂)₇CH₃ 121–123

5i -(CH₂)₈CH₃ 118–120

7a -CH₂Ph 196–198

Data extracted from the experimental characterization of synthesized compounds.[1]

Table 2: Spectroscopic Data for a Representative Dinitrophenyl Oxadiazole Derivative

(Compound 5f)

Spectroscopic Technique Characteristic Peaks/Shifts

IR (cm⁻¹) 3310 (N-H), 1645 (C=N), 1540, 1345 (NO₂)

¹H NMR (ppm)

9.25 (s, 1H, Ar-H), 9.15 (s, 2H, Ar-H), 7.80 (t,

1H, NH), 3.50 (q, 2H, N-CH₂), 1.70 (p, 2H, CH₂),

1.35 (m, 6H, (CH₂)₃), 0.90 (t, 3H, CH₃)

¹³C NMR (ppm)
165.2, 160.5, 148.9, 132.1, 128.5, 118.9, 45.1,

31.2, 28.8, 26.3, 22.5, 14.0

Data extracted from the experimental characterization of N-hexyl-5-(3,5-dinitrophenyl)-1,3,4-

oxadiazol-2-amine.[1]
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Solubility and Lipophilicity
The solubility of N-alkyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines is inversely related to

the length of the alkyl chain. As expected from their chemical structure and increasing

lipophilicity, the aqueous solubility decreases with the elongation of the alkyl chain.[1] While

quantitative solubility data is not extensively reported in the literature, this trend is a critical

consideration in drug development for optimizing bioavailability. The lipophilicity, a key

determinant of a drug's ability to cross cell membranes, is expected to increase with the

addition of larger alkyl or aryl substituents.

Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of

dinitrophenyl oxadiazole derivatives, based on established laboratory practices.

Synthesis of N-Alkyl-5-(3,5-dinitrophenyl)-1,3,4-
oxadiazol-2-amines
The synthesis of the title compounds is typically achieved through a multi-step process, which

is outlined below.

Step 1: Esterification of 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic acid is converted to its

corresponding methyl ester, methyl 3,5-dinitrobenzoate, via a Fischer-Speier esterification. This

involves refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.[1]

Step 2: Hydrazinolysis of Methyl 3,5-Dinitrobenzoate The methyl ester is then converted to 3,5-

dinitrobenzohydrazide by reaction with hydrazine hydrate.[1]

Step 3: Formation of Hydrazine-1-carboxamide Intermediate The 3,5-dinitrobenzohydrazide is

reacted with an appropriate alkyl isocyanate to form the corresponding 2-(3,5-dinitrobenzoyl)-

N-alkylhydrazine-1-carboxamide.[1]

Step 4: Dehydrative Cyclization to form the Oxadiazole Ring The final step involves the

dehydrative cyclization of the hydrazine-1-carboxamide intermediate to yield the N-alkyl-5-(3,5-

dinitrophenyl)-1,3,4-oxadiazol-2-amine. This is commonly achieved using a dehydrating agent

such as p-toluenesulfonyl chloride in the presence of a base like triethylamine.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12121777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12121777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12121777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12121777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12121777/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0324608
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Melting Point Determination
The melting point of a purified dinitrophenyl oxadiazole derivative is determined using the

capillary method.

A small amount of the crystalline, dry compound is packed into a thin-walled capillary tube,

sealed at one end.

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a

Thiele tube.

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the

expected melting point.

The temperature range from the point at which the first drop of liquid appears to the

temperature at which the entire sample is liquid is recorded as the melting point range. A

sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. A small amount

of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a

spectrometer (e.g., 300 or 400 MHz). The sample is dissolved in a suitable deuterated solvent

(e.g., DMSO-d₆ or CDCl₃), and the chemical shifts are reported in parts per million (ppm)

relative to an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with a

suitable ionization technique (e.g., electrospray ionization - ESI). This provides information on

the molecular weight and fragmentation pattern of the compound.

Visualized Workflows and Pathways
General Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines.
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Caption: General workflow for the synthesis and characterization of dinitrophenyl oxadiazole

derivatives.

Signaling Pathway Inhibition in Mycobacterium
tuberculosis
Several dinitrophenyl oxadiazole derivatives have demonstrated potent antitubercular activity

by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme

is crucial for the biosynthesis of the mycobacterial cell wall.

The inhibition of DprE1 disrupts the epimerization of decaprenylphosphoryl-β-D-ribose (DPR)

to decaprenylphosphoryl-β-D-arabinose (DPA), a key precursor for the synthesis of arabinans.

Arabinans are essential components of the arabinogalactan and lipoarabinomannan layers of

the mycobacterial cell wall. By blocking this pathway, the dinitrophenyl oxadiazole derivatives

compromise the structural integrity of the cell wall, leading to bacterial cell death.[1]

The following diagram illustrates the inhibition of the DprE1 pathway by dinitrophenyl

oxadiazole derivatives.
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Caption: Inhibition of the DprE1 pathway in M. tuberculosis by dinitrophenyl oxadiazole

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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